molecular formula C8H10O2 B13835366 2-Acetyl-5-methylcyclopent-3-en-1-one

2-Acetyl-5-methylcyclopent-3-en-1-one

Cat. No.: B13835366
M. Wt: 138.16 g/mol
InChI Key: AAUDNCFEDDIFIN-UHFFFAOYSA-N
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Description

2-Acetyl-5-methylcyclopent-3-en-1-one is a cyclopentenone derivative characterized by a five-membered cyclic ketone structure with a methyl group at position 5 and an acetyl group at position 2. This compound is of interest in organic synthesis due to its α,β-unsaturated ketone moiety, which enables diverse reactivity, including Michael additions and cycloadditions.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-acetyl-5-methylcyclopent-3-en-1-one

InChI

InChI=1S/C8H10O2/c1-5-3-4-7(6(2)9)8(5)10/h3-5,7H,1-2H3

InChI Key

AAUDNCFEDDIFIN-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(C1=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-methylcyclopent-3-en-1-one can be achieved through several methods. One common method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a base such as potassium hydroxide (KOH) and is carried out under reflux conditions.

Another method involves the Michael addition of methylfuran, formaldehyde, and dimethylamine, followed by rearrangement and hydrolysis . This method is widely used in industrial production due to its efficiency and cost-effectiveness.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-methylcyclopent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Acetyl-5-methylcyclopent-3-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Acetyl-5-methylcyclopent-3-en-1-one exerts its effects involves interactions with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compound. This reactivity is crucial for its role in organic synthesis and its biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction between 2-acetyl-5-methylcyclopent-3-en-1-one and its analogs lies in the substituents at position 2. Below is a comparative analysis of structurally related cyclopentenones:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Reactivity
This compound (Target) Acetyl (-COCH3) C8H10O2 138.16 (calculated) Electrophilic α,β-unsaturated ketone
5-Methyl-2-(pyrrolidin-1-yl)cyclopent-2-en-1-one Pyrrolidinyl (C4H8N) C10H15NO 165.23 Amine-mediated nucleophilic reactions
5-Methyl-2-(propan-2-yl)cyclopent-2-en-1-one Isopropyl (-CH(CH3)2) C9H14O 138.21 Steric hindrance impacts reactivity
(5S)-5-Methyl-3-phenylcyclopent-2-en-1-one Phenyl (-C6H5) C12H12O 172.23 Aromatic conjugation effects

Spectroscopic and Physical Properties

  • NMR Trends : The acetyl group in the target compound would produce distinct ¹³C NMR signals near 200–210 ppm (ketone carbonyl) and 25–30 ppm (methyl group). This contrasts with pyrrolidinyl analogs, which show nitrogen-associated shifts (e.g., 40–60 ppm for amine carbons) .
  • Stability: The α,β-unsaturated ketone moiety may render the target compound prone to dimerization or polymerization under acidic or basic conditions, a challenge less pronounced in saturated derivatives .

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